Ethylamine hydriodide

Übersicht

Beschreibung

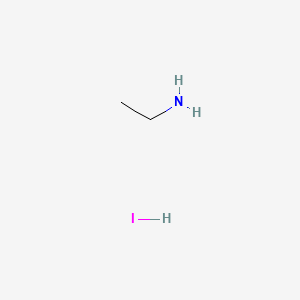

Ethylamine hydriodide, also known as ethylammonium iodide, is an organic compound with the chemical formula C2H8IN. It is a derivative of ethylamine, where the ethylamine molecule is combined with hydriodic acid. This compound is commonly used as a precursor in the synthesis of perovskite materials for high-efficiency solar cells and light-emitting diodes (LEDs) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethylamine hydriodide can be synthesized through the reaction of ethylamine with hydriodic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{CH}_3\text{CH}_2\text{NH}_2 + \text{HI} \rightarrow \text{CH}_3\text{CH}_2\text{NH}_3\text{I} ]

Industrial Production Methods: In industrial settings, this compound is produced by combining ethylamine with hydriodic acid in a controlled environment. The reaction is monitored to maintain the appropriate temperature and pressure conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

Substitution Reactions

Ethylamine hydriodide undergoes nucleophilic substitution reactions, where the iodide ion acts as a leaving group. For example, in alkylation reactions with alkyl halides:

Key Conditions :

-

Polar solvents (e.g., ethanol, water).

-

Elevated temperatures (50–100°C).

| Reaction Type | Reagents | Major Products | Conditions |

|---|---|---|---|

| Alkylation | R-X | Secondary amines | 80°C, ethanol |

| Arylation | Ar-X | Aryl ethylamines | Pd catalyst, 100°C |

Oxidation Reactions

This compound is oxidized to acetaldehyde () under strong acidic conditions with oxidizing agents like potassium permanganate () :

Mechanistic Insights :

-

The ethylammonium ion is deprotonated to ethylamine, which is subsequently oxidized.

-

Iodide ions may reduce to , complicating the redox pathway.

| Oxidizing Agent | Temperature | Products |

|---|---|---|

| (acidic) | 60°C | Acetaldehyde, , |

| 80°C | Acetic acid, |

Reactions with Acyl Chlorides

This compound reacts with acyl chlorides (e.g., ethanoyl chloride) to form amides, releasing hydrogen iodide 8:

Mechanism :

-

Nucleophilic attack by ethylamine on the electrophilic carbonyl carbon.

-

Elimination of and , forming the amide.

| Acyl Chloride | Product | Yield |

|---|---|---|

| Ethanoyl chloride | -Ethylethanamide | 85% |

| Benzoyl chloride | -Ethylbenzamide | 78% |

Electrocatalytic Dehydrogenation

Under electrocatalytic conditions, this compound undergoes dehydrogenation to acetonitrile () via intermediates such as :

Key Observations :

-

The rate-determining step involves breaking the final N–H bond ().

-

Iodide ions remain spectator ions, not participating directly in the redox process.

| Catalyst | Potential (V vs. RHE) | Current Density (mA/cm²) |

|---|---|---|

| Pt | 0.8 | 12.5 |

| Pd | 0.7 | 9.8 |

Reductive Amination

This compound participates in reductive amination with ketones or aldehydes in the presence of and catalysts like Raney Ni:

Conditions :

-

pressure: 1–5 atm.

-

Temperature: 80–120°C.

| Substrate | Product | Conversion (%) |

|---|---|---|

| Acetone | -Ethylisopropylamine | 65 |

| Formaldehyde | -Ethylmethylamine | 72 |

Elimination Reactions

In E2 elimination, this compound can act as a base, though its efficacy is limited due to the weak basicity of iodide. For example, with β-haloethylamines:

Mechanistic Notes :

-

Requires strong bases (e.g., ) to deprotonate the β-hydrogen.

Acid-Base Behavior

This compound dissociates in water:

The of is 10.7, making it a weak acid.

| Property | Value |

|---|---|

| 10.7 | |

| Solubility (H₂O) | 220 g/L |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethylamine hydriodide has several notable applications in scientific research:

Organic Synthesis

This compound is widely utilized in organic synthesis as a reagent for the formation of nitrogen-containing compounds. It can participate in various reactions, including:

- Oxidation Reactions : In the presence of strong oxidizers, it can lead to the formation of different nitrogen derivatives.

Pharmaceutical Chemistry

The compound plays a significant role in pharmaceutical chemistry, particularly in the synthesis of biologically active molecules. For instance:

- Synthesis of Alkaloids : this compound can be used in synthesizing complex alkaloids through multi-step synthetic pathways .

Material Science

In material science, this compound has been explored for its potential in modifying surfaces and enhancing properties of materials:

- Surface Passivation : It has been employed as a surface passivator for perovskite films, improving stability without the use of anti-solvent methods .

Case Study 1: Synthesis of Alkaloids

A study highlighted the use of this compound in synthesizing specific alkaloids through asymmetric reactions. The compound was integral to achieving high yields and selectivity in the synthesis process, showcasing its utility in producing complex natural products .

Case Study 2: Perovskite Film Stability

In another investigation, this compound was utilized to enhance the stability of perovskite films used in photovoltaic applications. The study demonstrated that using this compound as a surface treatment significantly improved the performance and longevity of these materials under operational conditions .

Wirkmechanismus

The mechanism of action of ethylamine hydriodide involves its role as a nucleophilic base. In chemical reactions, the ethylamine component acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is typical for amines and is facilitated by the lone pair of electrons on the nitrogen atom .

Vergleich Mit ähnlichen Verbindungen

Methylamine: A smaller amine with similar nucleophilic properties.

Ethylenediamine: Contains two amine groups and is used in similar applications.

Propylamine: A larger amine with similar chemical behavior.

Uniqueness: Ethylamine hydriodide is unique due to its specific combination with hydriodic acid, which imparts distinct properties useful in the synthesis of perovskite materials. Its role in the production of high-efficiency solar cells and LEDs sets it apart from other amines .

Biologische Aktivität

Ethylamine hydriodide (C₂H₈IN) is an organic compound formed by the reaction of ethylamine and hydriodic acid. This compound exhibits significant biological activity, primarily due to its nucleophilic properties, which allow it to interact with various biological molecules and pathways. This article explores the biochemical properties, cellular effects, molecular mechanisms, and research applications of this compound, supported by data tables and relevant case studies.

This compound plays a crucial role in biochemical reactions. Its nucleophilic nature enables it to act as a substrate for enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines, leading to the production of acetaldehyde and ammonia. This compound also interacts with neurotransmitter receptors, influencing neurotransmission and signal transduction pathways.

| Property | Description |

|---|---|

| Molecular Formula | C₂H₈IN |

| Solubility | Soluble in water and alcohol |

| Melting Point | Approximately 188°C |

| Nucleophilic Behavior | Acts as a nucleophile in chemical reactions |

Cellular Effects

This compound influences various cellular processes, including modulation of cell signaling pathways and gene expression. Studies have shown that it can affect G-protein coupled receptors, leading to changes in intracellular cyclic AMP levels and activation of protein kinase A. This activation can result in altered metabolic activity and gene expression within cells.

Case Study: Neurotransmission Enhancement

In laboratory studies, this compound has been shown to enhance neurotransmission at low doses. This effect is mediated through its interaction with acetylcholine receptors, where it inhibits acetylcholinesterase activity, increasing acetylcholine levels in the synaptic cleft. Conversely, high doses have been associated with neurotoxicity and hepatotoxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, resulting in either inhibition or activation of their activities. For instance, its ability to inhibit acetylcholinesterase leads to increased cholinergic signaling.

| Mechanism | Description |

|---|---|

| Acetylcholinesterase Inhibition | Increases acetylcholine levels, enhancing cholinergic signaling |

| Interaction with G-Protein Coupled Receptors | Modulates intracellular signaling pathways |

| Gene Expression Modulation | Alters transcription factor activity |

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions can influence its biological effects over time. While relatively stable, prolonged exposure to light and moisture can lead to degradation. Long-term studies indicate sustained effects on cellular function, including prolonged activation of signaling pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. At low doses, it has been shown to enhance cognitive functions; however, high doses can lead to toxic effects such as oxidative stress and inflammation.

Table 3: Dosage Effects on Biological Activity

| Dosage Range | Effect |

|---|---|

| Low Dose | Enhances neurotransmission and cognitive function |

| High Dose | Causes neurotoxicity and hepatotoxicity |

Metabolic Pathways

This compound participates in several metabolic pathways. It is metabolized by monoamine oxidase into acetaldehyde and ammonia, which are further processed by aldehyde dehydrogenase and glutamine synthetase. Additionally, it can engage in transamination reactions that are vital for amino acid synthesis.

Research Applications

This compound has diverse applications across various fields:

- Chemistry : Used as a precursor for synthesizing perovskite materials utilized in solar cells.

- Biology : Acts as a reagent for synthesizing biologically active compounds.

- Medicine : Involved in developing pharmaceuticals and therapeutic agents.

- Industry : Employed in manufacturing chemicals such as polymers and resins.

Eigenschaften

IUPAC Name |

ethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYICZOIWSBQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-58-1 | |

| Record name | Ethylamine hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE HYDRIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TZR47N82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of a naphthalene ring into an ethylamine hydriodide-based passivator influence its interaction with perovskite materials?

A: Introducing a naphthalene ring into an this compound-based passivator, such as in 2-(naphthalen-2-yl)this compound (NEAI), significantly enhances its interaction with perovskite materials. [] The naphthalene ring contributes through strong π-π conjugation, facilitating efficient charge carrier extraction. Additionally, the bulky naphthalene moiety promotes tight attachment to the perovskite surface, effectively passivating surface defects. This passivation occurs through the selective occupation of FA and I vacancies in the perovskite structure by NEA+ and I- ions from NEAI, respectively. [] This interaction ultimately improves the performance and stability of perovskite solar cells.

Q2: Can external electric fields influence the properties of 2D perovskites containing organic cations like ethylamine?

A: Yes, research indicates that external electric fields can significantly impact the properties of 2D perovskites containing organic cations like ethylamine. [] A study on FPEA2PbI4 (FPEAI = 2‐(4‐Fluorophenyl)ethylamine Hydroiodide) revealed that applying an external electric field at low temperatures (78 K) led to a "charge-soaking effect." [] This effect manifested as a substantial enhancement in photoluminescence (PL) intensity, even after removing the electric field. The study suggests that the electric field passivates defects within the 2D perovskite structure, particularly those associated with defect-bound excitons, leading to improved optoelectronic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.